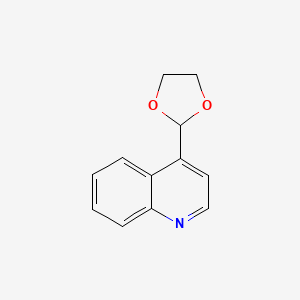

4-(1,3-Dioxolan-2-yl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

4-(1,3-dioxolan-2-yl)quinoline |

InChI |

InChI=1S/C12H11NO2/c1-2-4-11-9(3-1)10(5-6-13-11)12-14-7-8-15-12/h1-6,12H,7-8H2 |

InChI Key |

JRWJNRRPAACSQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=CC=NC3=CC=CC=C23 |

Origin of Product |

United States |

Synthetic Methodologies for 4 1,3 Dioxolan 2 Yl Quinoline and Its Derivatives

Direct Synthesis Approaches to 4-(1,3-Dioxolan-2-yl)quinoline

Direct synthesis methods aim to construct the this compound molecule in a streamlined fashion. These approaches include classical cyclocondensation reactions and modern visible light-mediated routes.

Cyclo-condensation Reactions for Quinoline (B57606) Ring Formation with Dioxolane Precursors

Cyclo-condensation reactions are a foundational strategy for assembling the quinoline ring. In the context of synthesizing this compound, this involves reacting a suitable aniline (B41778) derivative with a carbonyl-containing precursor that already bears the 1,3-dioxolane (B20135) group. For instance, the Combes reaction, a classic method for quinoline synthesis, involves the acid-catalyzed reaction of an arylamine with a β-diketone. rsc.org By using a β-diketone precursor where one of the carbonyl groups is protected as a 1,3-dioxolane, the quinoline ring can be formed with the dioxolane moiety at the desired position.

Another relevant method is the Friedländer annulation, which involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. rsc.org A variation of this approach could utilize a 2-aminoaryl aldehyde or ketone and a carbonyl compound protected as a dioxolane to construct the desired quinoline derivative.

A specific example involves a Wittig-olefination–Claisen-rearrangement protocol starting from o-nitrobenzaldehydes. nih.gov This multi-step sequence includes the protection of an aldehyde group as an acetal (B89532), which is a 1,3-dioxolane, followed by reductive cyclization to form the 3-methylquinoline-4-carbaldehyde. nih.gov This demonstrates the integration of dioxolane protection in a multi-step synthesis to achieve the final quinoline structure.

Acetalization and Ketalization Protocols for Introducing the 1,3-Dioxolane Moiety onto Quinoline Carbaldehydes

A more common and direct approach to this compound is the protection of quinoline-4-carbaldehyde (B127539) through acetalization. nih.govresearchgate.net This method involves reacting the aldehyde functional group on the quinoline ring with ethylene (B1197577) glycol in the presence of an acid catalyst to form the five-membered 1,3-dioxolane ring.

This strategy is particularly useful as quinoline-4-carbaldehyde is a readily available starting material. nih.gov The reaction is typically carried out under conditions that favor the formation of the acetal, such as refluxing in a suitable solvent with azeotropic removal of water. Bismuth triflate has been noted as a potential catalyst for the selective acetalization of related tetrazolo[1,5-a]quinoline-4-carbaldehydes, suggesting its potential applicability in the synthesis of this compound. researchgate.netresearchgate.net

An efficient synthesis of various 3-methylquinoline-4-carbaldehydes has been developed, which involves the protection of an intermediate aldehyde as a 1,3-dioxolane acetal. nih.gov This protection step is crucial before performing an oxidative cleavage of a terminal olefin in a subsequent step. nih.gov

| Starting Material | Reagents | Product | Yield | Reference |

| Quinoline-4-carbaldehyde | Ethylene glycol, acid catalyst | This compound | High | nih.govresearchgate.net |

| 2-Chloro-3-formyl quinoline | TMSN3, Alkyl alcohol | Alkoxy-alkyl-tetrazolo[1,5-a] quinoline & tetrazolo[1,5-a] quinoline-4-carbaldehyde derivatives | Good to excellent | researchgate.net |

| o-Nitrobenzaldehydes | Crotyloxymethylene triphenylphosphorane, ethylene glycol, etc. | 3-Methylquinoline-4-carbaldehydes (via acetal intermediate) | Good | nih.gov |

This table summarizes key acetalization and related reactions for synthesizing quinoline derivatives with dioxolane moieties.

Visible Light-Mediated Synthetic Routes for Quinoline Derivatives Incorporating Dioxole Rings

Recent advancements in photochemistry have introduced visible light-mediated reactions as a powerful tool for organic synthesis. rsc.orgresearchgate.net These methods offer greener and more efficient alternatives to traditional synthetic protocols. rsc.orggoogle.com For the synthesis of quinoline derivatives, visible light-induced radical reactions have been developed. researchgate.net For example, the reaction of vinyl azides with α-carbonyl benzyl (B1604629) bromides under visible light irradiation using a photoredox catalyst can produce polysubstituted quinolines. researchgate.net While a direct synthesis of this compound using this method has not been explicitly detailed, the tolerance of this chemistry to various functional groups suggests its potential applicability.

Furthermore, visible light has been employed for the synthesis of quinolin-2(1H)-ones from quinoline N-oxides. rsc.orgrsc.org One of the synthesized products in this study was 4-(1,3-dioxolan-2-yl)quinolin-2(1H)-one, demonstrating the successful incorporation of the dioxolane moiety under photocatalytic conditions. rsc.org Another approach involves the iron-catalyzed, visible-light-driven decarboxylation of carboxylic acids to achieve hydroxyalkylation of quinoline. mdpi.com These examples highlight the growing potential of visible light-mediated strategies in the synthesis of complex quinoline derivatives, including those with dioxolane rings.

Functionalization Strategies on the Quinoline Ring System of this compound

Once this compound is synthesized, its quinoline ring can be further modified to create a diverse range of derivatives. C-H activation has emerged as a powerful and atom-economical strategy for the regioselective functionalization of quinolines. mdpi.comnih.gov

Regioselective C-H Activation Methodologies

Transition metal-catalyzed C-H activation allows for the direct introduction of new functional groups at specific positions on the quinoline ring, bypassing the need for pre-functionalized starting materials. mdpi.comnih.gov

Rhodium catalysts have proven to be particularly effective for the regioselective C-H functionalization of quinolines and their derivatives. mdpi.comscispace.comnih.gov These reactions often proceed through the formation of a rhodacycle intermediate, which directs the functionalization to a specific position. nih.gov

For instance, rhodium(III) catalysts have been used for the C8-H functionalization of 2-substituted quinoline N-oxides. nih.gov In this process, the N-oxide group acts as a traceless directing group, facilitating the reaction at the C8 position. nih.gov While this specific example does not use this compound as a substrate, the principles of directing group-assisted C-H activation could potentially be applied to it.

Furthermore, rhodium(I)-catalyzed intermolecular alkylation of quinolines with alkenes has been reported to produce ortho-alkylated products. scispace.comnih.gov The regioselectivity of these reactions is influenced by the substitution pattern on the quinoline ring. scispace.comnih.gov The development of intramolecular versions of this reaction has led to the synthesis of complex multicyclic pyridine (B92270) and quinoline derivatives. scispace.comnih.gov These methodologies showcase the potential for regioselective C-H functionalization on the carbocyclic ring of the quinoline nucleus in this compound.

Research has also demonstrated the rhodium-catalyzed C-4 functionalization of quinoline. rsc.org Mechanistic studies suggest the formation of a Rh(I)-bis-quinoline adduct as a key intermediate in the catalytic cycle. rsc.org This highlights the possibility of directly functionalizing the C4-position of the quinoline ring, which is relevant to derivatives of this compound.

| Catalyst System | Substrate | Position of Functionalization | Type of Functionalization | Reference |

| [Rh(cod)Cl]₂, dppe, CsOAc | Quinoline N-oxide | C2 | Alkylation | mdpi.com |

| [RhCl(coe)₂]₂, PCy₃·HCl | 2-Methylpyridine | C6 (ortho to N) | Alkylation | mdpi.com |

| Rh(III) catalyst | 2-Substituted quinoline N-oxides | C8 | Alkylation and Hydroxylation | nih.gov |

| Rhodium catalyst | Quinoline | C4 | Not specified | rsc.org |

This table presents examples of rhodium-catalyzed C-H functionalization reactions on quinoline and related heterocycles, indicating the potential for modifying this compound.

Copper-Catalyzed Transformations

Copper catalysis has been effectively utilized in the synthesis of quinoline derivatives. One notable method involves a tandem reaction sequence that includes Knoevenagel condensation, amination, and cyclization. rsc.org This approach allows for the regioselective synthesis of substituted quinolines. rsc.org Another strategy is the copper-catalyzed [5 + 1] annulation of 2-ethynylanilines with an N,O-acetal, which serves as a C1 building block to construct the quinoline ring with an ester substituent at the 2-position. acs.org Furthermore, a simple and convenient copper-catalyzed tandem synthesis of quinoline-2-carboxylates has been developed that proceeds at room temperature through the sequential intermolecular addition of alkynes onto imines followed by intramolecular ring closure. acs.org The use of copper catalysts, including Cu(0), Cu(I), and Cu(II) oxidation states, has also been explored in mechanochemical click reactions to create quinoline-1,2,3-triazole hybrids. beilstein-journals.org These solvent-free conditions have proven to be significantly more efficient than solution-based reactions. beilstein-journals.org

A novel copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct route to 2-substituted quinolines with good chemo- and regioselectivity under aerobic conditions. organic-chemistry.org In some instances, this compound has been used as a starting material in the synthesis of more complex structures, such as pyrrolo[1,2-a]quinoline (B3350903) derivatives, through reactions with phenacyl bromides followed by treatment with various acetylenes in the presence of a base. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are pivotal in modern organic synthesis, and they have been successfully applied to the construction of quinoline skeletons. One such method describes the synthesis of quinolines through the oxidative cyclization of aryl allyl alcohols and anilines. scispace.comrsc.org This process is notable for proceeding without the need for acids, bases, or other additives and demonstrates a broad substrate scope, tolerating even electron-withdrawing groups. scispace.comrsc.org The proposed mechanism involves the palladium-catalyzed oxidation of the allyl alcohol to an α,β-unsaturated aldehyde, followed by condensation with an aniline to form an imine intermediate. scispace.com Subsequent dimerization and cyclization lead to the quinoline product. scispace.commdpi.com

Another innovative strategy involves the palladium-catalyzed cyclization-allylation of azides with allyl methyl carbonate to produce allylated quinolines and isoquinolines. rsc.orgnih.gov The regioselectivity of this reaction, yielding either allyl- or diallyl-substituted products, is dependent on the substituents on the starting materials. nih.gov These reactions are typically carried out in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base. rsc.orgnih.gov

Electrochemical C–H Acylation Strategies

Electrochemical methods offer a green and efficient alternative for the functionalization of quinolines. An electrochemical hydrogen atom transfer (HAT) strategy has been developed for the C(sp²)–H acylation of quinolines and isoquinolines. chemistryviews.org This method utilizes alcohols as the acyl source, with methanol (B129727) being used for formylation, and N-hydroxyphthalimide (NHPI) as the HAT catalyst. chemistryviews.org The reaction proceeds under mild conditions and has been successfully applied on a gram scale. chemistryviews.org This approach is valuable for introducing acyl groups, which are versatile functional handles, onto the quinoline core. researchgate.net

Manganese-Catalyzed Allylation Approaches

Manganese, an earth-abundant metal, has emerged as a viable catalyst in organic synthesis. Manganese-catalyzed C-H activation has been employed for the allylation of various heterocycles, including quinolines. researchgate.net One method utilizes a manganese(I) carbonyl catalyst for the C-H functionalization of compounds containing a directing group. researchgate.net More recently, an air-stable quinoline-derived NNP-manganese pincer complex has been developed for the α-alkylation of ketones with primary alcohols via a hydrogen auto-transfer methodology. rsc.org This catalyst has also proven effective for the synthesis of quinoline derivatives through the Friedländer annulation of 2-aminobenzyl alcohol with ketones. rsc.org These manganese-catalyzed reactions are atom-economical, producing water as the only byproduct. rsc.org

Nucleophilic and Electrophilic Substitution Reactions on the Quinoline Core

The quinoline ring system is susceptible to both nucleophilic and electrophilic substitution reactions, allowing for a wide range of functionalizations. smolecule.com The nitrogen atom in the quinoline ring makes the heterocyclic part of the molecule electron-deficient, rendering the C2 and C4 positions susceptible to nucleophilic attack. Conversely, the benzene (B151609) ring can undergo electrophilic aromatic substitution. smolecule.com

For instance, 2-chloro-3-(1,3-dioxolan-2-yl)quinoline (B12857751) can be synthesized and subsequently undergo nucleophilic substitution at the C2 position. rsc.org This intermediate can react with various nucleophiles, such as 4H-1,2,4-triazol-4-amine or 1H-tetrazol-5-amine, to afford the corresponding amino-triazolyl and tetrazolyl derivatives. rsc.org

Nickel-catalyzed methods have been developed for the site-selective C3-H functionalization of unactivated quinolines with various electrophiles at room temperature. polyu.edu.hk This transformation is believed to proceed through the formation of a 1,4-dihydroquinoline (B1252258) intermediate, which is more nucleophilic than the parent quinoline and reacts at the β-position to the nitrogen atom. polyu.edu.hk

Gold-Catalyzed Approaches in Quinoline Synthesis Tolerating Acetal Groups

Gold catalysis has proven to be a powerful tool for the synthesis of quinolines, often proceeding under mild conditions and tolerating a variety of functional groups, including acetals. rsc.orgresearchgate.net A notable example is the gold-catalyzed cascade reaction of anilines bearing acetal groups with terminal aryl alkynes, which furnishes 2-arylquinolines. rsc.org The proposed mechanism involves the addition of a gold acetylide to an oxonium ion generated from the acetal, followed by cyclization and aromatization. rsc.org

Gold catalysts can also promote the synthesis of quinolines from 2-aminoaryl ketones and compounds with active methylene (B1212753) groups under mild conditions. rsc.org Furthermore, gold-catalyzed intermolecular [4+2] annulation of 2-aminoaryl carbonyls with internal alkynes allows for the synthesis of polyfunctionalized quinolines. rsc.org The use of gold catalysis provides a significant advantage due to its tolerance of "hard" hetero moieties, enabling the synthesis of densely functionalized heterocyclic scaffolds. ethernet.edu.et

Derivatization of this compound as a Precursor for Advanced Heterocyclic Systems

This compound serves as a valuable precursor for the synthesis of more complex heterocyclic systems. smolecule.com The dioxolane group acts as a protected form of an aldehyde, which can be deprotected under acidic conditions to reveal the reactive carbonyl functionality. This aldehyde can then participate in a variety of subsequent reactions to build more elaborate structures.

For example, 2-chloro-3-(1,3-dioxolan-2-yl)quinoline can be synthesized from the corresponding 2-chloro-3-formylquinoline by treatment with ethylene glycol. rsc.org This protected intermediate can then undergo nucleophilic substitution at the C2 position, and subsequent deprotection of the acetal would yield a 2-substituted-quinoline-3-carbaldehyde, a versatile building block for further transformations. rsc.org

Similarly, 2-hydrazino-3-(1,3-dioxolan-2-yl)quinolines can be prepared and then cyclized by treatment with aqueous acid to form 1H-pyrazolo[3,4-b]quinolines. arkat-usa.org This strategy highlights the utility of the dioxolane group as a masked aldehyde, enabling a synthetic sequence that would otherwise be complicated by the presence of a free aldehyde.

The structural uniqueness of this compound allows for a variety of modifications, making it a key intermediate in the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. smolecule.com

Synthesis of Pyrrolo[1,2-a]quinoline Derivatives

An efficient, one-pot method has been developed for the synthesis of novel pyrrolo[1,2-a]quinoline derivatives starting from this compound. researchgate.netfigshare.com This approach involves a 1,3-dipolar cycloaddition reaction. researchgate.netresearchgate.net The synthesis is typically carried out by first reacting this compound with various phenacyl bromides in acetone. This is followed by a subsequent reaction with different acetylenes in the presence of potassium carbonate in dimethylformamide (DMF) to yield the final products. researchgate.net

The reaction sequence is believed to proceed through the formation of a quinolinium ylide intermediate, which then undergoes a cycloaddition with the acetylene (B1199291) derivative to construct the fused pyrrole (B145914) ring. researchgate.netbeilstein-journals.org This method has been successfully employed to create a library of fourteen novel pyrrolo[1,2-a]quinoline derivatives. researchgate.netresearchgate.net The structures of these newly synthesized compounds were confirmed using IR, ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. researchgate.net

Table 1: Synthesis of Pyrrolo[1,2-a]quinoline Derivatives

| Starting Materials | Reaction Conditions | Product Type |

|---|---|---|

| This compound | 1. Substituted Phenacyl Bromides, Acetone | Diversified Pyrrolo[1,2-a]quinoline Derivatives |

Cyclization Reactions with Thiocarbamoyl-Hydrazinoquinolines

Novel series of quinoline derivatives have been synthesized through the cyclization of 3-(1,3-dioxolan-2-yl)-2-substituted thiocarbamoyl-hydrazinoquinolines. nih.gov These intermediates are reacted with different α-halocarbonyl compounds to yield various heterocyclic systems. nih.govsmolecule.com

This strategy has led to the formation of three distinct series of compounds:

3-(1,3-Dioxolan-2-yl)-2-(3-substituted-4-phenylthiazolin-2-ylidene)hydrazinoquinolines

3-(1,3-Dioxolan-2-yl)-2-(3-substituted-5-ethoxycarbonyl-4-methylthiazoline-2-ylidene)hydrazinoquinolines

3-(1,3-Dioxolan-2-yl)-2-(3-substituted-4-thiazolidinon-2-yl)hydrazinoquinolines nih.gov

Furthermore, the active methylene group present in the third series (thiazolidinone derivatives) can be utilized for subsequent reactions to prepare corresponding arylidene derivatives. nih.gov

Formation of Fused Triazole Heterocycles through Reaction with 1,2,4-Triazole-5-thiol

The reaction between derivatives of this compound and 1,2,4-triazole-5-thiol provides a direct route to complex fused triazole heterocycles. researchgate.netresearchgate.net Specifically, the reaction of 2-chloro-3-(1,3-dioxolan-2-yl)quinolines with 1,2,4-triazole-5-thiol results in the formation of a mixture of two regioisomeric products. researchgate.net

These products are identified as:

11-(2-hydroxyethyl)oxy-11H- researchgate.netresearchgate.netCurrent time information in Bangalore, IN.triazolo[5',1':2,3] Current time information in Bangalore, IN.smolecule.comthiazino[6,5-b]quinolines

11-(2-hydroxyethyl)oxy-11H- researchgate.netresearchgate.netCurrent time information in Bangalore, IN.triazolo[3',4':2,3] Current time information in Bangalore, IN.smolecule.comthiazino[6,5-b]quinolines researchgate.net

The structural assignment of these separated regioisomers was definitively determined using homonuclear NOE difference spectroscopy, with the results further corroborated by desulfurisation experiments. researchgate.net This reaction showcases a pathway to novel heterocyclic systems by leveraging the reactivity of both the quinoline and triazole precursors. researchgate.net

Comparative Analysis of Established Quinoline Synthesis Methods for this compound Formation

The synthesis of the quinoline core is well-established through several classic named reactions. However, their adaptation for the specific synthesis of this compound presents unique challenges and considerations due to the nature of the substituent. A crucial precursor for many syntheses in the preceding sections, 2-chloro-3-(1,3-dioxolan-2-yl)quinoline, can be prepared from acetanilide (B955) via the Vilsmeier–Haack reaction to give 2-chloro-3-formylquinoline, followed by protection of the aldehyde group with ethylene glycol. ajrconline.org

Skraup Synthesis: This method involves reacting aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org It is known for its often harsh conditions and is typically used to produce unsubstituted or simply substituted quinolines. wikipedia.orgpharmaguideline.com The strong acidic environment required for the Skraup reaction would likely cause the cleavage of the acid-sensitive 1,3-dioxolane ring, making this method unsuitable for the direct synthesis of the target compound.

Friedländer Synthesis: This is a highly versatile method that involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, often under acid or base catalysis. organic-chemistry.orgwikipedia.org Theoretically, this compound could be formed by reacting a 2-aminobenzaldehyde with a ketone containing the dioxolane moiety. The reaction can proceed through an initial aldol (B89426) condensation or via a Schiff base intermediate, followed by cyclization and dehydration. wikipedia.org Its flexibility makes it a plausible, though not explicitly documented, route for this specific target. rsc.org

Combes Synthesis: The Combes reaction condenses an aniline with a β-diketone under acidic conditions. pharmaguideline.comwikipedia.org To produce this compound, this would necessitate the use of a β-diketone that incorporates the dioxolane group. The acid-catalyzed ring closure of the intermediate enamine is the key step. wikipedia.org Like the Friedländer synthesis, this represents a viable but specialized adaptation of the classical method.

Gould-Jacobs Reaction: This pathway typically involves the reaction of an aniline with an ethoxymethylenemalonate derivative. wikipedia.org The process leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline after thermal cyclization. mdpi.comd-nb.info Subsequent hydrolysis and decarboxylation yield the corresponding 4-hydroxyquinoline. wikipedia.orgwikidoc.org This method is therefore not a direct route to this compound, as it installs a hydroxyl group at the C4 position. Converting this hydroxyl group to the desired protected aldehyde would require a multi-step synthetic sequence, making this approach less efficient than other potential methods.

Table 2: Comparative Analysis of Quinoline Synthesis Methods for this compound

| Synthesis Method | General Starting Materials | Typical Product | Applicability for this compound |

|---|---|---|---|

| Skraup | Aniline, Glycerol, H₂SO₄, Oxidant wikipedia.org | Quinoline wikipedia.org | Low; Harsh acidic conditions are likely to cleave the dioxolane ring. |

| Friedländer | 2-Aminobenzaldehyde/ketone, Compound with α-methylene group wikipedia.org | Substituted Quinoline wikipedia.org | High (in principle); Requires a custom dioxolane-containing ketone or aldehyde. |

| Combes | Aniline, β-Diketone, Acid catalyst wikipedia.org | 2,4-Disubstituted Quinoline iipseries.org | High (in principle); Requires a custom dioxolane-containing β-diketone. |

| Gould-Jacobs | Aniline, Ethoxymethylenemalonate ester wikipedia.org | 4-Hydroxyquinoline derivative wikipedia.org | Low (indirect); Produces a 4-hydroxyquinoline, requiring further functional group manipulation. |

Chemical Reactivity and Transformation Studies of 4 1,3 Dioxolan 2 Yl Quinoline

Reactivity Profiles of the Quinoline (B57606) Nitrogen Atom

The nitrogen atom within the quinoline ring of 4-(1,3-Dioxolan-2-yl)quinoline dictates many of its fundamental chemical properties. As a heterocyclic aromatic compound, the lone pair of electrons on the nitrogen resides in an sp² hybrid orbital, separate from the delocalized π-electron system that confers aromaticity. gcwgandhinagar.com This makes the nitrogen atom available for protonation and other reactions.

The key reactivity aspects of the quinoline nitrogen include:

Basicity: The nitrogen atom imparts basic properties to the molecule, allowing it to react with strong acids to form salts. gcwgandhinagar.comnih.gov Quinoline itself is considered a weak tertiary base. nih.gov

Nucleophilicity: The nitrogen atom can act as a nucleophile, participating in substitution reactions. smolecule.com It can also be oxidized by peroxycarboxylic acids to form the corresponding N-oxide. gcwgandhinagar.com

| Reactivity Profile | Description |

| Basicity | Acts as a weak base, forming salts with acids. |

| Nucleophilicity | The nitrogen lone pair can participate in nucleophilic attack and N-oxidation. |

| Hybridization | The nitrogen atom is sp² hybridized. gcwgandhinagar.com |

Electrophilic and Nucleophilic Reactivity of the Quinoline Aromatic System

The aromatic system of the quinoline core in this compound is composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. gcwgandhinagar.com The presence of the electronegative nitrogen atom creates an electron-deficient pyridine ring and an electron-rich benzene ring, which directs the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution (EAS): Electrophilic attacks preferentially occur on the electron-rich benzene portion of the quinoline system. The nitrogen atom deactivates the fused pyridine ring towards electrophilic substitution. gcwgandhinagar.com Consequently, substitution is directed primarily to the C5 and C8 positions. gcwgandhinagar.com

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophilic substitution reactions typically occur at the C2 and C4 positions of the quinoline ring system. gcwgandhinagar.com The presence of the 1,3-dioxolane (B20135) group at the C4 position influences the reactivity at this site.

| Substitution Type | Preferred Positions | Rationale |

| Electrophilic | C5 and C8 gcwgandhinagar.com | The benzene ring is more electron-rich than the pyridine ring. gcwgandhinagar.com |

| Nucleophilic | C2 and C4 gcwgandhinagar.com | The pyridine ring is electron-deficient due to the nitrogen atom. gcwgandhinagar.com |

Chemical Transformations Involving the 1,3-Dioxolane Moiety

The 1,3-dioxolane group attached to the quinoline ring is an acetal (B89532), which primarily serves as a protecting group for a carbonyl functionality, in this case, an aldehyde (quinoline-4-carboxaldehyde). evitachem.com Its chemical transformations are central to the synthetic utility of the parent molecule.

The most common reaction of the 1,3-dioxolane moiety is acid-catalyzed hydrolysis. This reaction regenerates the original aldehyde and ethylene (B1197577) glycol. This deprotection step is crucial in multi-step syntheses where the aldehyde group needs to be unmasked for further reactions. nih.govrsc.orgthieme-connect.de For example, the formation of 2-chloro-3-(1,3-dioxolan-2-yl)-quinoline from the corresponding aldehyde with ethylene glycol and an acid catalyst implies that the reverse hydrolytic reaction is readily achievable. nih.govrsc.org

In some contexts, reductive ring-opening of related 1,3-dioxolan-4-ones has been achieved using reagents like titanium tetrachloride (TiCl₄) and triethylsilane (Et₃SiH), which yields 2-alkoxy carboxylic acids. acs.org

| Reaction | Conditions | Product |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) thieme-connect.de | Quinoline-4-carboxaldehyde |

| Reductive Ring-Opening | TiCl₄/Et₃SiH (on related dioxolan-4-ones) acs.org | 2-Alkoxy carboxylic acid derivatives acs.org |

While hydrolysis is the most frequent transformation, the dioxolane ring can participate in other reactions. The C2 carbon of the dioxolane ring (the carbon atom bonded to both oxygens and the quinoline ring) is electrophilic and can be attacked by nucleophiles.

Stereoselective synthesis of substituted dioxolanes can be achieved through the generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by a nucleophile. nih.gov Although specific examples involving this compound are not prevalent in the literature, the principle applies to the dioxolane ring system. The primary role of the dioxolane in this specific molecule is often as a stable precursor to the more reactive quinoline-4-carboxaldehyde, with most derivatization efforts focusing on the quinoline core itself or on the aldehyde after deprotection.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 1,3 Dioxolan 2 Yl Quinoline

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Under EI conditions, the molecule is expected to produce a distinct molecular ion peak (M⁺˙) and several characteristic fragment ions. The fragmentation of the quinoline (B57606) ring often involves the loss of HCN (27 Da). The dioxolane ring is known to undergo specific fragmentation pathways. A key fragmentation would likely involve the retro-Diels-Alder type cleavage of the dioxolane ring or loss of ethylene (B1197577) oxide. A prominent fragment would be the quinoline-4-carbaldehyde (B127539) cation radical, formed by the loss of ethylene from the dioxolane moiety.

Table 3: Predicted Key EI-MS Fragmentation for 4-(1,3-Dioxolan-2-yl)quinoline

| m/z (mass/charge) | Proposed Fragment Identity | Fragmentation Pathway |

| 201 | [M]⁺˙ | Molecular Ion |

| 172 | [M - C₂H₅]⁺ | Loss of ethyl radical from dioxolane |

| 157 | [M - C₂H₄O]⁺˙ | Loss of ethylene oxide |

| 156 | [C₉H₆N-CHO]⁺ | Quinoline-4-carbaldehyde cation |

| 128 | [C₉H₆N]⁺ | Quinoline cation (loss of formyl radical) |

| 102 | [C₇H₆N]⁺ | Loss of HCN from quinoline fragment |

ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺. For this compound, this would be expected at an m/z of 202.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula. This is a definitive method for confirming the molecular formula of the compound. For C₁₂H₁₁NO₂, the precise mass of the protonated molecule is a key confirmatory data point.

Table 4: Predicted ESI-HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₁₂H₁₁NO₂ + H]⁺ | 202.0863 |

| [C₁₂H₁₁NO₂ + Na]⁺ | 224.0682 |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Detailed GC-MS or LC-MS analyses, including retention times and mass fragmentation patterns specifically for this compound, are not described in the surveyed literature. While mass spectrometry is a common technique for the characterization of quinoline derivatives, specific data for the 4-substituted dioxolane compound is absent. kuleuven.bemdpi.com For related structures, mass spectrometry is used to confirm the molecular weight and aid in structural elucidation through analysis of fragment ions. kuleuven.be

Vibrational Spectroscopy for Functional Group Identification

No specific FT-IR spectrum or a detailed table of vibrational frequencies for this compound has been published. For comparison, the FT-IR spectra of related dioxolane-quinoline derivatives show characteristic peaks for the cyclic ether group and the quinoline core. For instance, 2-chloro-3-(1,3-dioxolan-2-yl)quinolines exhibit characteristic bands corresponding to C-O (cyclic ether) and C=N vibrations. ajrconline.org However, without experimental data for the 4-substituted isomer, a precise analysis is not possible.

There is no available information on the Raman spectrum of this compound in the scientific literature. Raman spectroscopy is a valuable tool for identifying functional groups and is complementary to FT-IR spectroscopy, but its application to this specific compound has not been reported.

Fourier Transform Infrared (FT-IR) Spectroscopy

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

The electronic and photophysical properties of many quinoline derivatives have been investigated, as this class of compounds often exhibits interesting fluorescence behavior. However, the specific absorption and emission characteristics of this compound remain uncharacterized in the available literature.

Specific UV-Vis absorption data, including absorption maxima (λmax) and molar absorptivity coefficients for this compound, are not documented. The absorption spectra of quinoline compounds are known to be influenced by substitution patterns and solvent polarity.

Information regarding the fluorescence properties, such as emission maxima and quantum yields, for this compound is not available. The fluorescence of quinoline derivatives is highly dependent on their molecular structure, and thus, data from other isomers cannot be used to describe the photophysical properties of the title compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

X-ray Diffraction (XRD) for Solid-State Structural Determination

While a specific single-crystal X-ray diffraction study for this compound was not found in the reviewed literature, extensive crystallographic analysis has been performed on closely related quinoline derivatives containing the 1,3-dioxolane (B20135) moiety. These studies provide valuable insight into the expected structural features of the title compound.

For instance, the crystal structure of 3-(1,3-Dioxolan-2-yl)-2-hydrazino-7-methylquinoline has been determined. iucr.orgnih.gov In this related molecule, the dihedral angle between the mean plane of the 1,3-dioxolane group and the quinoline ring system is 85.21(5)°. iucr.orgnih.gov This near-perpendicular orientation minimizes steric hindrance between the two ring systems. The conformation of the molecule is stabilized by intramolecular hydrogen bonds. iucr.orgnih.gov In the crystal structure, molecules are linked by intermolecular hydrogen bonds, forming extended chains. iucr.orgnih.gov Such interactions are fundamental to the stability of the crystalline solid.

The analysis of analogous compounds confirms that the bond lengths and angles are generally within normal ranges. iucr.orgnih.gov The dioxolane ring in such structures typically adopts an envelope or twist conformation. researcher.lifeiucr.org The specific crystallographic parameters for 3-(1,3-Dioxolan-2-yl)-2-hydrazino-7-methylquinoline are detailed in the table below, offering a model for the anticipated solid-state characteristics of this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C13H15N3O2 |

| Formula Weight (g/mol) | 245.28 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 13.1909 (17) |

| b (Å) | 10.1165 (13) |

| c (Å) | 9.7805 (13) |

| β (°) | 109.956 (2) |

| Volume (ų) | 1226.8 (3) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 290 (2) |

| R-factor (%) | 4.4 |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This method is essential for determining the thermal stability of a compound, identifying decomposition temperatures, and studying the kinetics of thermal degradation. researchgate.net

For this compound, TGA can reveal the temperature at which the compound begins to decompose, providing critical information about its stability and potential shelf-life under various thermal conditions. While specific TGA data for the title compound is not available, analysis of structurally similar compounds offers a reliable prediction of its thermal behavior.

For example, studies on 5-(1,3-Dioxolan-2-yl)-2-fluorobenzoic acid, another aromatic compound featuring the 1,3-dioxolane ring, show a decomposition onset at approximately 210°C. vulcanchem.com The primary thermal degradation pathway for such compounds often involves the fragmentation of the dioxolane ring. vulcanchem.com The thermal decomposition of a Co(II)/pyrazole complex, for instance, shows distinct decomposition steps corresponding to the loss of solvent and then the organic ligand. mdpi.com A typical TGA experiment involves heating the sample at a constant rate in an inert atmosphere (e.g., nitrogen) and recording the percentage of mass loss versus temperature. etamu.edu

| Thermal Property | Observation | Remark |

|---|---|---|

| Decomposition Onset | ~210 °C | Based on data for 5-(1,3-Dioxolan-2-yl)-2-fluorobenzoic acid. vulcanchem.com |

| Degradation Pathway | Fragmentation of the dioxolane ring | A common pathway for acetal-containing compounds. |

| Final Product | Carbonaceous residue | Depends on final temperature and atmosphere. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. This method is indispensable for verifying the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the compound's proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition. mdpi.com

The molecular formula for this compound is C₁₂H₁₁NO₂. smolecule.com From this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is 201.22 g/mol . smolecule.com Research on various heterocyclic compounds, such as pyrimido[4,5-b]quinoline and 1,2,4-triazole (B32235) derivatives, consistently utilizes elemental analysis to confirm the structure of the synthesized products, where experimental findings typically deviate by less than 0.4% from the calculated values. mdpi.commdpi.com

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Calculated Composition (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 71.63 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.51 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.96 |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.90 |

| Total Molecular Weight | 201.225 | 100.00 |

Computational and Theoretical Chemistry Studies of 4 1,3 Dioxolan 2 Yl Quinoline

Density Functional Theory (DFT) Investigations of Electronic and Molecular Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems like atoms and molecules. rsc.org It is particularly effective for calculating optimized molecular geometries and a variety of electronic properties that govern a molecule's behavior. arabjchem.orgbohrium.com For quinoline (B57606) derivatives, DFT calculations are routinely used to understand stability, reactivity, and spectroscopic characteristics. rsc.orgnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. rjptonline.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of the molecule's kinetic stability, chemical reactivity, and polarizability. rjptonline.orgtandfonline.com A smaller gap generally implies higher reactivity and lower kinetic stability. researchgate.net

For a typical quinoline derivative, the HOMO is often distributed over the electron-rich parts of the molecule, such as the quinoline ring system, while the LUMO is located on the electron-deficient regions. researchgate.net This distribution provides insight into the likely sites for electrophilic and nucleophilic attack. uantwerpen.be

Illustrative Data for a Quinoline Derivative:

The following table presents example FMO data calculated for a representative quinoline derivative using DFT methods. This data serves to illustrate the typical values obtained in such an analysis.

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.81 |

| HOMO-LUMO Gap (ΔE) | 4.44 |

Note: This data is illustrative and not specific to 4-(1,3-Dioxolan-2-yl)quinoline.

Calculation of Electronic Descriptors (e.g., Electrophilicity Index, Chemical Potential, Chemical Hardness, Chemical Softness)

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. dergipark.org.trdergipark.org.trresearchgate.net These descriptors are calculated using the following relationships:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), it indicates the molecule's polarizability.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = μ² / (2η).

These parameters are invaluable in quantitative structure-activity relationship (QSAR) studies to correlate a molecule's electronic structure with its biological activity or other properties. arabjchem.orgdergipark.org.trdergipark.org.tr

Illustrative Electronic Descriptors for a Quinoline Derivative:

This table shows example values for global reactivity descriptors, derived from the illustrative FMO energies above.

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -4.03 |

| Chemical Hardness (η) | 2.22 |

| Chemical Softness (S) | 0.45 |

| Electrophilicity Index (ω) | 3.66 |

Note: This data is illustrative and not specific to this compound.

Computational Studies of Reaction Selectivity and Mechanism Elucidation

DFT calculations are instrumental in predicting the selectivity of chemical reactions and elucidating their mechanisms. aip.org By mapping the molecular electrostatic potential (MEP) surface, researchers can visualize the charge distribution across a molecule. uantwerpen.berjptonline.org Red regions on the MEP surface indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-deficient areas, susceptible to nucleophilic attack). researchgate.net

Furthermore, local reactivity descriptors like Fukui functions can be calculated to pinpoint the most reactive atomic sites within the molecule for specific types of reactions. uantwerpen.be This level of detail is crucial for understanding and predicting the outcomes of chemical synthesis involving complex molecules like substituted quinolines.

Prediction of Spectroscopic Properties (e.g., TD-DFT for Absorption Spectra)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study molecules in their excited states and predict their electronic absorption spectra (UV-Vis). rsc.orgbohrium.com The method calculates the vertical excitation energies and oscillator strengths (f) of electronic transitions between molecular orbitals. tandfonline.com The calculated absorption maxima (λmax) can then be compared with experimental spectra to confirm molecular structures and understand their photophysical properties. nih.govrjptonline.org

For quinoline derivatives, TD-DFT calculations can accurately predict the π→π* and n→π* transitions responsible for their characteristic UV-Vis absorption bands. bohrium.comtandfonline.com

Illustrative TD-DFT Data for a Quinoline Derivative:

The following table provides an example of predicted UV-Vis absorption data from a TD-DFT calculation.

| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| 329 | 3.77 | 0.075 | HOMO → LUMO |

| 318 | 3.90 | 0.061 | HOMO-1 → LUMO |

| 291 | 4.26 | 0.074 | HOMO → LUMO+1 |

Note: This data is illustrative and not specific to this compound, based on findings for similar compounds. tandfonline.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time. uantwerpen.be By solving Newton's equations of motion for a system of particles, MD simulations can reveal information about the conformational dynamics, stability, and interactions of molecules. tandfonline.cominnovareacademics.in

Conformational Analysis and Stability Studies

MD simulations are particularly useful for performing conformational analysis, which is the study of the different spatial arrangements (conformations) a molecule can adopt and their relative stabilities. researchgate.netscispace.com For a flexible molecule containing rotatable bonds, such as the link between the quinoline ring and the dioxolane group in this compound, MD simulations can explore the potential energy surface to identify low-energy, stable conformers. researchgate.net

The simulation trajectory provides detailed information on how the molecule's structure fluctuates under specific conditions (e.g., in a solvent). tandfonline.comnih.gov Analysis of parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can quantify the stability of the molecule's structure and the flexibility of its different regions. tandfonline.com This information is vital for understanding how the molecule's shape influences its interactions with biological targets or other chemical species. innovareacademics.innih.gov

Investigations of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The stability and molecular recognition of this compound in a biological system are governed by a variety of non-covalent intermolecular interactions. Computational studies on quinoline derivatives provide insight into the nature and strength of these interactions, which primarily include hydrogen bonding and π-stacking.

Hydrogen Bonding:

The molecular structure of this compound features several potential hydrogen bond acceptors. The nitrogen atom in the quinoline ring and the two oxygen atoms in the dioxolane ring can participate in hydrogen bonding with suitable donor groups, such as amino acid residues in a protein's active site (e.g., N-H or O-H groups). While the molecule itself lacks a strong hydrogen bond donor, its ability to accept hydrogen bonds is a crucial determinant of its binding affinity and specificity.

In a study on quinolone carboxylic acid derivatives, which included a compound with a 1,3-dioxolane (B20135) substituent, the carbonyl oxygen atom was found to be involved in intramolecular hydrogen bonding. mdpi.com This highlights the capability of the oxygen atoms in such ring systems to act as proton acceptors. For this compound, intermolecular hydrogen bonds would be the primary mode of this type of interaction in a biological matrix.

π-Stacking:

The quinoline core of the molecule is an aromatic system, making it prone to π-π stacking interactions with other aromatic rings. These interactions are common in biological systems, particularly in the binding pockets of enzymes and receptors that accommodate aromatic ligands. The electron distribution in the quinoline ring can influence the geometry and energy of these stacking interactions, which can occur in parallel-displaced or T-shaped orientations.

Computational methods like Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT) are employed to quantify the energetics of these interactions. mdpi.com The table below summarizes the typical energies for these non-covalent interactions.

| Interaction Type | Typical Energy Range (kcal/mol) | Key Features for this compound |

| Hydrogen Bonding | 2 - 10 | The quinoline nitrogen and dioxolane oxygens act as acceptors. |

| π-π Stacking | 1 - 5 | The aromatic quinoline ring interacts with other π-systems. |

Solvent Accessible Surface Area (SASA) Analysis

The Solvent Accessible Surface Area (SASA) is a computational measure that quantifies the surface area of a molecule that is accessible to a solvent. researchgate.netnih.gov It is a valuable parameter in computational chemistry for understanding a molecule's solubility, folding, and binding characteristics. researchgate.netnih.gov SASA is calculated by probing the surface of the molecule with a sphere of a given radius (typically 1.4 Å, the approximate radius of a water molecule) and summing the accessible areas. nih.govmdtraj.org

For this compound, SASA analysis can provide insights into which parts of the molecule are likely to be exposed to the solvent versus buried within a binding pocket upon complex formation. A higher SASA value generally indicates greater exposure to the solvent and potential for interactions with solvent molecules. researchgate.net Conversely, a decrease in SASA upon binding to a target protein is indicative of the molecule fitting into a binding site.

Key Applications of SASA for this compound:

Predicting Solubility: The proportion of the total surface area that is polar (from the nitrogen and oxygen atoms) versus non-polar (from the carbon-hydrogen framework) can be used to estimate the molecule's solubility in different solvents.

Identifying Binding Interfaces: Changes in the SASA of specific atoms or functional groups upon docking with a biological target can help identify the key regions of the molecule involved in the binding interaction.

Understanding Conformational Changes: SASA can be monitored during molecular dynamics simulations to understand how the molecule's conformation changes in different environments and how this affects its exposed surface area. researchgate.net

The table below illustrates a hypothetical breakdown of SASA values for different parts of the this compound molecule, which would be obtained from computational analysis.

| Molecular Fragment | Hypothetical SASA (Ų) | Implication |

| Quinoline Ring | 150 | The large aromatic surface is available for π-stacking and hydrophobic interactions. |

| Dioxolane Ring | 80 | Provides a more polar region due to the oxygen atoms, available for hydrogen bonding. |

| Total Molecule | 230 | Overall exposure of the molecule to the solvent in an unbound state. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are instrumental in modern drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that are critical for a desired biological effect. nih.govnih.gov

For a series of derivatives based on the this compound scaffold, a QSAR study would involve several key steps:

Data Collection: A dataset of this compound analogs with their experimentally determined biological activities (e.g., IC₅₀ values) is compiled. mdpi.com

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

A validated QSAR model for this compound derivatives could reveal important design principles. For example, it might show that increasing the hydrophobicity of a particular substituent on the quinoline ring leads to higher activity, or that the presence of a hydrogen bond donor at a specific position is beneficial.

The following table provides an example of the type of data used in a QSAR study for a hypothetical series of this compound derivatives.

| Compound | Substituent (R) | LogP (Hydrophobicity) | Molecular Weight | pIC₅₀ (Activity) |

| 1 | -H | 2.5 | 201.23 | 5.2 |

| 2 | -Cl | 3.1 | 235.67 | 5.8 |

| 3 | -OCH₃ | 2.3 | 231.26 | 5.5 |

| 4 | -NO₂ | 2.1 | 246.23 | 6.1 |

By analyzing such data, a QSAR model could be formulated, such as:

pIC₅₀ = β₀ + β₁(LogP) + β₂(Molecular Weight) + ...

This model would then guide the synthesis of new derivatives with predicted high activity. For instance, if the model indicates that a higher LogP and the presence of an electron-withdrawing group are favorable, new compounds incorporating these features would be prioritized for synthesis and testing. mdpi.com

Applications in Organic Synthesis and Materials Science Research

Role as Key Synthetic Intermediates for Complex Molecule Synthesis

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry and natural product synthesis. mdpi.com 4-(1,3-Dioxolan-2-yl)quinoline serves as a pivotal starting material or intermediate for assembling more elaborate molecular architectures. The dioxolane group masks a reactive aldehyde, allowing for selective chemical modifications at other positions of the quinoline ring system.

An efficient method for synthesizing novel pyrrolo[1,2-a]quinoline (B3350903) derivatives uses this compound as a key reactant. researchgate.net The synthesis involves a reaction with various phenacyl bromides, followed by a subsequent reaction with different acetylenes, demonstrating the compound's utility in creating diverse and complex heterocyclic systems. researchgate.net

Similarly, it is a precursor for 2-aryl-quinoline-3-carbaldehyde derivatives. ajrconline.org In these syntheses, the aldehyde at position 3 is protected as a dioxolane to prevent its reaction with nucleophiles while other parts of the molecule are modified. ajrconline.org For instance, 2-chloro-3-(1,3-dioxolan-2-yl)quinolines have been used to synthesize a series of 2-(1H-pyrazol-1-yl)-3-substituted quinolines, showcasing its role in creating compounds with potential biological activity. researchgate.net The stability of the dioxolane group under various reaction conditions, followed by its straightforward removal, makes this compound an invaluable intermediate in multistep synthetic strategies aimed at producing complex quinoline-based molecules. researchgate.netorganic-chemistry.org

Table 1: Examples of Complex Molecules Synthesized from this compound Precursors

| Precursor | Reactants | Synthesized Complex Molecule | Significance | Reference |

|---|---|---|---|---|

| This compound | Phenacyl bromides, Acetylenes | Pyrrolo[1,2-a]quinoline derivatives | Scaffolds for potential antioxidant and antiproliferative agents. | researchgate.net |

| 2-Chloro-3-(1,3-dioxolan-2-yl)quinolines | Substituted phenyl hydrazines | 2-Phenyl-hydrazino-3-formyl quinoline derivatives | Intermediates for potential antibacterial agents. | ajrconline.org |

| 2-Chloro-3-(1,3-dioxolan-2-yl)quinolines | Diketones | 2-(1H-Pyrazol-1-yl)-3-substituted quinolines | Novel heterocyclic systems with potential antibacterial activity. | researchgate.net |

| 2-Chloro-6-(1,3-dioxolan-2-yl)quinoline | Ammonia | 6-(1,3-Dioxolan-2-yl)quinolin-2-ylamine | Intermediate for substituted 2-aminoquinolines. | adelaide.edu.au |

Precursors for Novel Materials with Tailored Properties (e.g., Organic Electronics)

The structural features of this compound make it a candidate for the development of new organic materials. Quinoline derivatives are known for their applications in materials science, including organic electronics. The rigid, planar, and electron-deficient nature of the quinoline ring system can facilitate electron transport and intermolecular interactions, which are desirable properties for organic semiconductors.

While direct applications of this compound in materials science are an emerging area of research, related structures have shown promise. For instance, azoxybenzenes containing 1,3-dioxolane (B20135) moieties have been investigated for their use as liquid crystals. mdpi.com The synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide highlights how the dioxolane functionality can be incorporated into molecules designed for materials applications. mdpi.com The dioxolane group can influence the molecular packing and electronic properties of the final material.

The quinoline component itself is a key feature in many functional materials. The ability to deprotect the aldehyde from the dioxolane group post-synthesis allows for further functionalization, such as polymerization or grafting onto surfaces, providing a pathway to create tailored materials with specific electronic or optical properties.

Exploration in Agricultural Chemistry as Bioactive Scaffolds for Agrochemical Design

The quinoline ring is a well-established pharmacophore not only in medicine but also in agricultural chemistry, forming the basis for various pesticides and herbicides. acs.org Compounds containing this scaffold are explored for their potential to act against a range of agricultural pests and pathogens.

Derivatives of 1,3-dioxolane have also demonstrated significant biological activity, including fungicidal and herbicidal properties. acs.org For example, a series of novel dioxolane ring compounds, such as 1-((2-(4-chlorophenyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole, have been synthesized and shown to exhibit excellent fungicidal activity against pathogens like Rhizoctonia solani and broad-spectrum herbicidal activity. acs.org

The combination of the quinoline and dioxolane moieties in this compound presents a promising scaffold for the design of new agrochemicals. The compound can be used as a starting point to generate libraries of derivatives through modification of the quinoline ring or by deprotecting the aldehyde and converting it into other functional groups. These new molecules can then be screened for biological activity, potentially leading to the discovery of novel and effective agrochemicals. researchgate.net

Development as Ligands in Organometallic Catalysis

The nitrogen atom in the quinoline ring and the oxygen atoms in the dioxolane moiety of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This has led to the exploration of quinoline and dioxolane derivatives as ligands in organometallic chemistry and catalysis. mdpi.comresearchgate.net

Quinoline-based ligands are integral to many catalytic systems due to their ability to form stable complexes with a variety of transition metals. For example, ruthenium(II)-arene complexes incorporating substituted pyridine-quinoline ligands have been synthesized and studied for their cytotoxic properties, demonstrating the versatility of the quinoline scaffold in coordination chemistry. mdpi.com

More directly related, a phosphane ligand featuring a dioxolane group, [2-(1,3-dioxolane-2-yl)phenyl]diphenylphosphane, has been used to create iridium and rhodium complexes. researchgate.net In these complexes, the ligand can act as a P-monodentate ligand or, after removal of a chloride ion, as a P,O-bidentate ligand where one of the dioxolane oxygen atoms coordinates to the metal center. researchgate.net This "hemilabile" character, where a ligand can switch its coordination mode, is highly desirable in catalysis as it can open up a coordination site on the metal during a catalytic cycle. The study of such complexes contributes to the development of new catalytic systems for a range of organic transformations. ontosight.ai

Table 3: Organometallic Complexes with Related Dioxolane/Quinoline Ligands

| Ligand | Metal | Complex Type | Potential Application | Reference |

|---|---|---|---|---|

| Substituted Pyridine-Quinoline | Ruthenium(II) | Organometallic Cytotoxic Agents | Medicinal Chemistry | mdpi.com |

| [2-(1,3-Dioxolane-2-yl)phenyl]diphenylphosphane | Iridium, Rhodium | Hemilabile P,O-Bidentate Complexes | Homogeneous Catalysis | researchgate.net |

| (4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene) | Iron | Iron Tetracarbonyl Carbene Complex | Catalysis (e.g., Cycloaddition) | ontosight.ai |

| Quinoline | Ruthenium | (Quinoline)RuCp+ Complex | Medicinal Chemistry, Cytotoxic Agents | rsc.org |

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Atom-Economical Synthetic Protocols

The synthesis of quinoline (B57606) derivatives is undergoing a significant transformation, moving away from classical methods that often require harsh conditions and generate substantial waste, towards greener, more sustainable protocols. rsc.orgresearchgate.net Future research will intensify the focus on developing synthetic routes for compounds like 4-(1,3-Dioxolan-2-yl)quinoline that align with the principles of green chemistry, emphasizing high atom economy, reduced energy consumption, and the use of environmentally benign solvents and catalysts. researchgate.netjocpr.com

Key emerging strategies include:

Photocatalysis: Visible-light mediated synthesis represents a major leap forward. rsc.org These methods utilize light energy to drive chemical reactions, often under mild, ambient conditions, providing a greener alternative to conventional thermal methods. rsc.orgnih.gov Photocatalytic approaches, including those for creating quinolin-2(1H)-ones from quinoline N-oxides, are noted for being reagent-free and highly atom-economical. rsc.orgacs.org

Electrosynthesis: The use of electricity to drive reactions is another promising green approach. Electrochemical methods, such as variations of the Friedländer reaction, can replace hazardous chemical reductants with electrons, operate in aqueous media, and utilize recyclable electrodes, thus minimizing waste and enhancing safety. rsc.org

Nanocatalysis and Greener Catalysts: The use of nanocatalysts is gaining traction as they offer high efficiency and recyclability, overcoming drawbacks of some traditional catalysts. acs.org Research is also focused on employing simple, recyclable catalysts like p-toluenesulfonic acid (p-TSA) and using greener solvents such as water and ethanol (B145695). researchgate.netrsc.org

One-Pot and Domino Reactions: Designing syntheses where multiple reaction steps occur in a single vessel (one-pot) without isolating intermediates significantly reduces solvent use, time, and waste. acs.orgresearchgate.net These domino protocols are highly efficient and sustainable for producing complex quinoline derivatives. acs.org

Table 1: Comparison of Synthetic Protocols for Quinoline Derivatives

| Feature | Traditional Methods (e.g., Skraup, Friedländer) | Emerging Sustainable Methods |

|---|---|---|

| Energy Source | Often high heat | Visible light, electricity, microwaves rsc.orgnih.govresearchgate.net |

| Reagents | Often uses harsh acids, bases, or toxic oxidants | Photocatalysts, electrons, benign catalysts rsc.orgrsc.org |

| Solvents | Often toxic organic solvents | Greener solvents like water, ethanol researchgate.netrsc.org |

| Atom Economy | Can be low, with significant byproducts rsc.org | Generally high, minimizing waste rsc.orgjocpr.com |

| Reaction Conditions | Harsh, high temperatures researchgate.net | Mild, often room temperature acs.orgrsc.org |

| Efficiency | Can be time-consuming with complex work-ups | Shorter reaction times, simpler procedures rsc.orgacs.org |

Integration of Advanced Machine Learning and AI in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, enabling faster and more accurate prediction of molecular properties and reaction outcomes. doaj.org For quinoline derivatives, these computational approaches are set to revolutionize the discovery and development process.

Future applications in this area include:

Predicting Reactivity and Site-Selectivity: ML models, particularly artificial neural networks (ANN) and graph-convolutional neural networks, are being developed to predict the site-selectivity of chemical reactions, such as electrophilic aromatic substitutions and C-H functionalizations. doaj.orgresearchgate.net By taking a simple representation of a molecule, like a SMILES string, these models can predict the most likely reactive site with high accuracy, guiding synthetic chemists in their experimental design. doaj.orgacs.org

Accelerating Drug Discovery: In silico methods are crucial for modern drug design. ML models can screen vast virtual libraries of quinoline derivatives to predict their biological activity against targets like enzymes or receptors, identifying promising candidates for synthesis and testing. mdpi.com This approach significantly reduces the time and cost associated with early-stage drug discovery. ekb.eg

Optimizing Synthetic Routes: Beyond predicting single reaction steps, AI is being applied to computer-aided synthesis planning (CASP). rsc.org ML models can predict the nucleophilicity and electrophilicity of different atoms within reacting molecules, helping to flag potential side reactions or low-yield steps in a proposed synthetic pathway. rsc.org This allows for the refinement and selection of the most reliable and efficient routes to target molecules like this compound.

Exploration of Novel Reactivity Patterns and Chemical Transformations

While classical reactions of quinolines are well-established, modern synthetic chemistry is focused on discovering novel ways to functionalize this heterocyclic core, providing access to previously unattainable molecular architectures. The this compound scaffold serves as a valuable starting material for these explorations.

Key areas of emerging research are:

C-H Bond Functionalization: Direct C-H activation has become a cornerstone of modern synthesis due to its atom- and step-economical nature. nih.gov Instead of pre-installing functional groups, this strategy allows for the direct conversion of C-H bonds at various positions on the quinoline ring into new C-C or C-heteroatom bonds. rsc.orgacs.org This approach, often enabled by transition metal catalysis, provides a powerful tool for rapidly diversifying quinoline structures. nih.gov

Photoredox Catalysis: As mentioned in the context of green chemistry, visible-light photoredox catalysis is also a tool for unlocking novel reactivity. It can facilitate reactions through radical mechanisms under exceptionally mild conditions, enabling transformations that are difficult to achieve with traditional methods. nih.govacs.org

Cycloaddition Reactions: The use of quinoline derivatives in cycloaddition reactions, such as the 1,3-dipolar cycloaddition, is a strategy to build complex, fused heterocyclic systems. researchgate.netmdpi.com For instance, derivatives of this compound can be used to synthesize novel pyrrolo[1,2-a]quinoline (B3350903) structures, which are of interest for their biological activities.

Cascade Reactions: Research into cascade or domino reactions, where a single event triggers a series of subsequent transformations to rapidly build molecular complexity, continues to be a major focus. mdpi.com These elegant processes are highly efficient for constructing polycyclic quinoline-based systems from simple precursors.

Interdisciplinary Research with Materials Science and Theoretical Chemistry for New Applications

The unique electronic and photophysical properties of the quinoline scaffold make it a prime candidate for applications beyond medicine, particularly in materials science. scbt.com This research is heavily supported by theoretical chemistry, which provides fundamental insights into molecular behavior.

Organic Electronics: Quinoline derivatives are being actively investigated for their use in organic electronic devices. Their fused aromatic structure, which can be tuned by substituents, allows them to function as semiconductors. rsc.org Specific applications include:

Organic Light-Emitting Diodes (OLEDs): Functionalized quinolines have been shown to be promising materials for OLEDs, exhibiting bright fluorescence. bohrium.com

Organic Field-Effect Transistors (OFETs): By designing quinolines with specific donor-acceptor architectures, researchers have created materials with good charge transport properties for use in OFETs. nih.govacs.org

Organic Memory Devices: The charge-transfer characteristics of certain quinoline-based systems make them suitable for non-volatile write-once-read-many-times (WORM) memory devices. rsc.org

Theoretical Chemistry and Computational Modeling: Advances in this area are critical for guiding the design of new functional molecules.

Density Functional Theory (DFT): DFT calculations are routinely used to predict the molecular geometry, electronic properties (such as HOMO and LUMO energy levels), and reactivity of quinoline derivatives. ekb.egnih.govrsc.org This allows researchers to understand structure-property relationships and rationally design molecules with desired characteristics, such as specific band gaps for electronic applications or optimized reactivity for synthesis. rsc.orgnih.gov

Molecular Docking and Simulation: In the context of biological applications, computational methods like molecular docking are used to simulate how a molecule like a quinoline derivative might bind to a biological target, providing insights into its potential mechanism of action. ekb.egwalshmedicalmedia.com

Q & A

Q. What are the standard synthetic routes for 4-(1,3-Dioxolan-2-yl)quinoline, and how can reaction conditions be optimized?

The compound is synthesized via condensation of quinoline-4-carbaldehyde with ethylene glycol under acid catalysis. A typical procedure involves refluxing in dry toluene with p-toluenesulfonic acid (PTSA) at 130–140°C for 12 hours . Optimization includes adjusting the molar ratio of ethylene glycol (1.3 equivalents) and monitoring reaction progression via TLC. Post-reaction workup involves neutralization with sodium bicarbonate, extraction with ethyl acetate, and purification via silica gel chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

Key methods include:

- 1H/13C-NMR : Assign signals for the dioxolane ring (δ ~3.5–4.2 ppm for CH₂ groups) and quinoline protons (aromatic δ 7.3–8.6 ppm) .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 202 [M+H]+ for the parent compound) and fragmentation patterns .

- Elemental analysis : Validate purity by comparing calculated vs. found C/H/N percentages (e.g., C: 71.63% calc. vs. 71.61% found) .

Q. How can researchers troubleshoot low yields during the synthesis of this compound derivatives?

Common issues include incomplete acetal formation or side reactions. Solutions:

- Use anhydrous solvents and controlled temperature to minimize hydrolysis.

- Increase catalyst (PTSA) loading or reaction time for sterically hindered substrates.

- Employ high-resolution chromatography (e.g., gradient elution) to separate byproducts .

Advanced Research Questions

Q. What strategies are effective for modifying the quinoline core to enhance bioactivity, and how are structure-activity relationships (SAR) analyzed?

Substituent effects are studied by introducing groups at the quinoline C-5 or C-7 positions. For example:

- Electron-withdrawing groups (e.g., chloro at C-5) improve antioxidant activity (85–93% radical scavenging in DPPH assays) .

- Benzoyl derivatives (e.g., compound 5a ) show altered electronic properties via 13C-NMR shifts (δ ~163–187 ppm for carbonyl carbons) . SAR analysis involves correlating substituent polarity/logP with bioactivity using regression models or docking studies.

Q. How can contradictions in spectral data (e.g., NMR shifts or melting points) between derivatives be resolved?

Discrepancies may arise from polymorphism or solvate formation. Mitigation strategies:

- Repeat synthesis and characterization under standardized conditions.

- Use single-crystal X-ray diffraction (as in ) to confirm molecular geometry and hydrogen-bonding networks .

- Compare melting points with literature values (e.g., 142–146°C for 5a vs. 210°C for 5n ) to identify impurities .

Q. What methodologies are recommended for evaluating the antioxidant potential of this compound derivatives?

- DPPH radical scavenging assay : Dissolve compounds in DMSO, mix with DPPH solution, and measure absorbance at 517 nm after 30 minutes. Activity is quantified as % inhibition relative to controls .

- Dose-response analysis : Calculate EC50 values for active derivatives (e.g., compound 1g showed 92.96% activity at 50 µg/mL) .

Q. How can computational chemistry aid in predicting the reactivity of this compound derivatives?

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes in Alzheimer’s disease) to prioritize synthetic targets .

Methodological Notes

- Purification : Use flash chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for polar derivatives .

- Crystallography : Grow single crystals in DMSO/ether systems for X-ray analysis, noting intramolecular H-bonds (N–H···O) that stabilize structures .

- Bioactivity validation : Include positive controls (e.g., ascorbic acid in DPPH assays) and triplicate measurements for statistical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.